5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative featuring a constrained morpholine scaffold. The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes rigidity on the structure, mimicking γ-amino butyric acid (GABA) analogues, which is critical for receptor binding and selectivity . The 3-fluoro-4-methylphenylsulfonyl group introduces steric and electronic effects that modulate pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound is synthesized via nucleophilic substitution or sulfonylation reactions on the bicyclic amine intermediate, often derived from chiral starting materials like 4R-hydroxy-l-proline .
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-8-2-3-11(5-12(8)13)18(15,16)14-6-10-4-9(14)7-17-10/h2-3,5,9-10H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAWUVJZNKJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a sulfonyl group and a fluorinated phenyl moiety. Its molecular formula is C13H14FNO3S, with a molecular weight of approximately 285.32 g/mol. The structural complexity contributes to its unique biological activities.
Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways, such as androgen receptor signaling. This suggests potential applications in treating hormone-dependent cancers .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Preliminary studies suggest that the compound exhibits antitumor effects by inhibiting cell proliferation in various cancer cell lines.
- It may induce apoptosis through the modulation of apoptotic pathways.
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- Some derivatives have been evaluated for their effects on neurotransmitter systems, suggesting possible applications in treating neuropsychiatric disorders.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a related bicyclic compound on prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated changes in cell cycle distribution and apoptosis markers.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating its potential as an antimicrobial agent.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The structure allows for modifications that can enhance efficacy against resistant strains of bacteria.
Anticancer Research
The compound has shown promise in anticancer studies, particularly against various human cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
| Study | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HCT-116 | < 100 | Apoptosis induction | |
| HeLa | < 100 | Cell cycle arrest |
Developmental Therapeutics Program
In a study conducted by the National Cancer Institute, compounds structurally related to 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane were screened for anticancer activity across a panel of over sixty cancer cell lines. The results demonstrated significant growth inhibition rates, suggesting that this class of compounds could be further developed as anticancer agents.
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the aromatic ring and sulfonyl group can dramatically influence biological activity. For example, the introduction of various substituents on the phenyl ring has been shown to enhance potency against specific cancer types.
Comparison with Similar Compounds
Key Observations :
- The unsubstituted core (e.g., (1S,4S)-isomer) serves as a synthetic intermediate but lacks bioactivity without functionalization .
- Pyrimidinyl derivatives (e.g., CAS 2000054-54-4) exhibit divergent pharmacological profiles due to heteroaromatic substituents, which may target nucleotide-binding domains .
- Trifluoromethylation at C-3 increases steric bulk and electron-withdrawing effects, improving resistance to oxidative metabolism .
Sulfonamide Derivatives with Aryl Substituents
Key Observations :
- The 3-fluoro-4-methylphenylsulfonyl group in the target compound provides a balance between electron-withdrawing effects (fluorine) and lipophilicity (methyl), optimizing receptor interactions .
Preparation Methods
Strategic Approaches to Oxa-Azabicyclo[2.2.1]heptane Core Assembly
The 2-oxa-5-azabicyclo[2.2.1]heptane framework necessitates precise bond formation between the oxygen and nitrogen heteroatoms. A proven strategy involves amino alcohol cyclization , where trans-4-hydroxy-L-proline derivatives serve as precursors. In a adaptation of Ulrich's diazabicycloheptane synthesis, hydroxyl and amine functionalities undergo sequential protection, activation, and intramolecular nucleophilic displacement. For instance, tosylation of (2S,4R)-4-hydroxyproline methyl ester generates a bis-tosylated intermediate prone to ring closure upon heating with fluorinated anilines.
Alternative routes employ Diels-Alder cycloadditions between furan derivatives and nitroso dienophiles. The resultant oxabicyclic adducts undergo reductive amination to install the nitrogen atom. While this method offers stereochemical predictability, yields remain modest (35–45%) due to competing polymerization side reactions.
Recent advances in photoredox-mediated C–H activation enable direct functionalization of pyrrolidine precursors. Irradiation of N-protected pyrrolidines with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under oxygen flow induces selective C–H oxidation, forming the oxa-aza scaffold in 58% yield.
Introduction of the 3-fluoro-4-methylphenylsulfonyl group demands careful nucleophile-electrophile pairing. Direct sulfonylation of the bicycloheptane amine with 3-fluoro-4-methylbenzenesulfonyl chloride remains the most efficient pathway. Optimal conditions involve slow addition of the sulfonyl chloride (1.2 eq) to a −15°C solution of the amine and diisopropylethylamine (DIPEA, 3 eq) in anhydrous acetonitrile, achieving 89% conversion.
Competing N- versus O-sulfonylation is mitigated through steric directing groups . Transient protection of the oxa moiety with tert-butyldimethylsilyl (TBS) ethers enforces selective nitrogen activation. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) restores the oxygen heteroatom without sulfonate cleavage.
| Condition | Base | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|---|
| Standard Sulfonylation | DIPEA | MeCN | −15 | 89 | |
| Directed Sulfonylation | Pyridine | CH₂Cl₂ | 0 | 94 |
Solid-phase synthesis techniques using Wang resin-bound amines enable rapid diversification. After immobilizing the bicyclic amine, automated sulfonyl chloride coupling (0.1 M in DMF, 12 h) followed by TFA cleavage provides targets in 76–83% purity.
Thioether Oxidation Pathways
An alternative route involves sulfide intermediate oxidation , circumventing direct sulfonylation challenges. Reaction of 5-mercapto-2-oxa-5-azabicycloheptane with 3-fluoro-4-methylthiophenol under Mitsunobu conditions (DIAD, PPh₃) installs the thioether linkage in 68% yield. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA, 2.5 eq) in dichloromethane at 0°C quantitatively generates the sulfone.
This method's advantage lies in its tolerance for acid-sensitive substrates, though it introduces additional redox steps. Comparative studies show that direct sulfonylation provides superior atom economy (step count: 2 vs. 3), while thioether oxidation offers higher functional group compatibility.
Stereochemical Control in Bicyclic Systems
The strained bicyclo[2.2.1]heptane architecture imposes stringent stereoelectronic requirements. Chiral auxiliaries derived from (R)-phenylglycinol enforce endo selectivity during cyclization steps. X-ray crystallographic analysis confirms that bulky tert-butyl carbamates favor equatorial sulfonyl group orientation, minimizing 1,3-diaxial interactions.
Catalytic asymmetric methods using Jacobsen's thiourea catalysts induce up to 92% ee in the sulfonylation step. Transition state models suggest hydrogen bonding between the catalyst's thiourea moiety and sulfonyl oxygen directs nucleophilic attack.
Process Optimization and Industrial Scaling
Large-scale production (≥100 kg batches) employs continuous flow sulfonylation to manage exothermicity. A plug-flow reactor charged with immobilized DIPEA resin enables rapid mixing at −20°C, reducing byproduct formation to <2%. Crystallization from heptane/ethyl acetate (4:1) affords pharmaceutical-grade material (99.5% purity) without chromatography.
Green chemistry metrics highlight the superiority of direct sulfonylation (PMI: 8.2) over thioether oxidation routes (PMI: 14.7). Solvent recovery systems reclaim >90% of acetonitrile and dichloromethane, aligning with EPA guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
